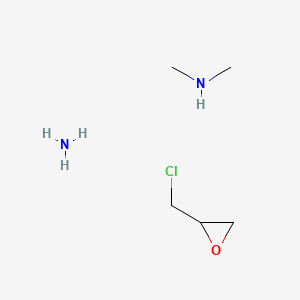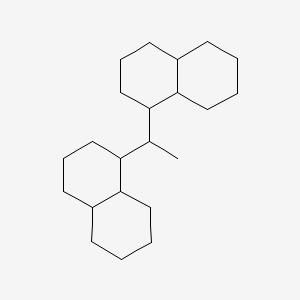
1,1-Di(decahydro-1-naphthyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Di(decahydro-1-naphthyl)ethane is an organic compound with the molecular formula C22H38 and a molecular weight of 302.5371 g/mol . It is also known by other names such as 1,2-Di(decahydro-1-naphthyl)ethane and 1,2-Di(1’-decahydronaphthyl)ethane . This compound is characterized by its complex structure, which includes two decahydro-1-naphthyl groups attached to an ethane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(decahydro-1-naphthyl)ethane typically involves the hydrogenation of naphthalene derivatives. The process requires specific catalysts and conditions to ensure the complete hydrogenation of the aromatic rings .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar hydrogenation processes, optimized for efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1,1-Di(decahydro-1-naphthyl)ethane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: The compound can be reduced further under specific conditions, although it is already in a highly reduced state.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce halogen atoms into the molecule .
Scientific Research Applications
1,1-Di(decahydro-1-naphthyl)ethane has several applications in scientific research, including:
Chemistry: Used as a model compound for studying hydrogenation and other catalytic processes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1,1-Di(decahydro-1-naphthyl)ethane is not well-documented. its effects are likely mediated through interactions with hydrophobic environments, such as lipid membranes. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2-Di(decahydro-1-naphthyl)ethane: Similar in structure but differs in the position of the naphthyl groups.
1,10-Di(decahydro-1-naphthyl)decane: Contains a longer alkane chain between the naphthyl groups.
Uniqueness
1,1-Di(decahydro-1-naphthyl)ethane is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific research applications and industrial processes .
Properties
CAS No. |
54934-70-2 |
|---|---|
Molecular Formula |
C22H38 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-[1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C22H38/c1-16(19-14-6-10-17-8-2-4-12-21(17)19)20-15-7-11-18-9-3-5-13-22(18)20/h16-22H,2-15H2,1H3 |
InChI Key |
JVIQTBIIJRVXBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC2C1CCCC2)C3CCCC4C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)
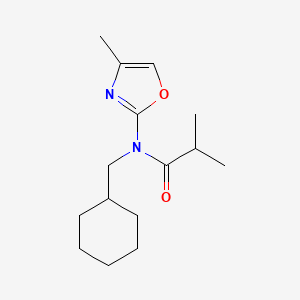
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-](/img/structure/B14634714.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)
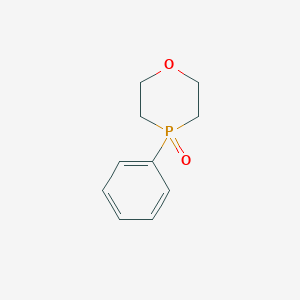

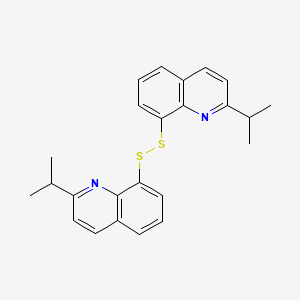
![2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14634731.png)
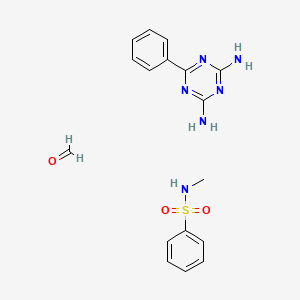
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
![N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14634775.png)
